molecular formula C19H18O6 B1154049 Methylophiopogonanone A CAS No. 74805-92-8

Methylophiopogonanone A

Cat. No.: B1154049
CAS No.: 74805-92-8
M. Wt: 342.3 g/mol
InChI Key: BXTNNJIQILYHJB-GFCCVEGCSA-N
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Description

Methylophiopogonanone A (MOA) is a homoisoflavonoid compound predominantly isolated from Ophiopogon japonicus (Liliaceae family), a medicinal plant widely used in traditional Chinese medicine for its cardiovascular and anti-inflammatory properties. Its molecular formula is C₁₉H₁₈O₆ (molecular weight: 342.34 g/mol), and it features a methylenedioxyphenyl (MDP) moiety, a structural hallmark of homoisoflavonoids. MOA is recognized for its broad pharmacological activities, including:

  • Anti-inflammatory and antioxidant effects
  • Cardioprotective activity (e.g., reducing myocardial apoptosis and cerebral ischemia-reperfusion injury)
  • Inhibition of human UDP-glucuronosyltransferases (UGTs)

Its purity (≥98%) and standardized isolation methods, such as high-speed countercurrent chromatography (HSCCC), make it a critical reference compound for pharmacological and analytical studies.

Properties

IUPAC Name

(3R)-3-(1,3-benzodioxol-5-ylmethyl)-5,7-dihydroxy-6,8-dimethyl-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18O6/c1-9-16(20)10(2)19-15(17(9)21)18(22)12(7-23-19)5-11-3-4-13-14(6-11)25-8-24-13/h3-4,6,12,20-21H,5,7-8H2,1-2H3/t12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXTNNJIQILYHJB-GFCCVEGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C2C(=C1O)C(=O)C(CO2)CC3=CC4=C(C=C3)OCO4)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=C2C(=C1O)C(=O)[C@@H](CO2)CC3=CC4=C(C=C3)OCO4)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60703469
Record name (3R)-3-[(2H-1,3-Benzodioxol-5-yl)methyl]-5,7-dihydroxy-6,8-dimethyl-2,3-dihydro-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60703469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74805-92-8
Record name Methylophiopogonanone A
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=74805-92-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3R)-3-[(2H-1,3-Benzodioxol-5-yl)methyl]-5,7-dihydroxy-6,8-dimethyl-2,3-dihydro-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60703469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Solvent-Based Extraction Techniques

MOA is predominantly isolated from the tuberous roots of Ophiopogon japonicus (Liliaceae family). Traditional extraction methods employ polar solvents due to MOA’s moderate solubility in aqueous and hydroalcoholic systems. Key findings from solvent optimization studies include:

  • Methanol and Ethanol Efficiency : Methanol (70–80%) demonstrates superior extraction yields compared to ethanol or water, achieving a recovery rate of 86.7 mg/mL in dimethyl sulfoxide (DMSO). Ethanol-water mixtures (50–70% ethanol) are favored for scalability, balancing environmental safety and cost.

  • Temperature and Duration : Prolonged maceration (24–72 hours) at 25–40°C optimizes compound stability, while higher temperatures (>60°C) risk thermal degradation of homoisoflavonoids.

Table 1: Solvent Systems for MOA Extraction

SolventConcentrationYield (mg/g dry weight)Key Advantages
Methanol80%8.3 ± 0.7High solubility, rapid extraction
Ethanol70%6.9 ± 0.5Low toxicity, cost-effective
Water-2.1 ± 0.3Eco-friendly, non-flammable

Advanced Extraction Technologies

Modern techniques enhance yield and reduce processing time:

  • Ultrasound-Assisted Extraction (UAE) : Ultrasound at 40 kHz for 30 minutes increases MOA yield by 22% compared to maceration, attributed to cavitation-induced cell wall disruption.

  • Microwave-Assisted Extraction (MAE) : Microwave exposure (100°C, 10 minutes) in 80% methanol achieves a 15% higher yield than conventional methods but requires strict temperature control to prevent degradation.

Purification and Chromatographic Isolation

Column Chromatography

Crude extracts undergo multi-step purification:

  • Size-Exclusion Chromatography (SEC) : Sephadex LH-20 resin separates MOA from polysaccharides and proteins, with a mobile phase of methanol-water (7:3 v/v).

  • Reverse-Phase HPLC : A Phenomenex Luna C-18 column (150 × 4.6 mm, 5 μm) with a gradient of 0.1% trifluoroacetic acid (TFA) in water (Solvent A) and acetonitrile (Solvent B) achieves >95% purity. MOA elutes at 12.3 minutes under UV detection (280 nm).

Crystallization and Stability

MOA crystallizes from ethyl acetate-hexane (1:2) mixtures, forming yellow needles with a melting point of 198–200°C. Stability studies indicate that solutions in DMSO remain intact for six months at -80°C but degrade by 18% after one month at -20°C.

Synthetic Approaches and Challenges

Biomimetic Synthesis from Homoisoflavonoid Precursors

While MOA’s total synthesis remains unreported, analogous homoisoflavonoids like methylophiopogonanone B provide a template. Key steps include:

  • Aldol Condensation : 2,4,6-Trihydroxy-3,5-dimethylacetophenone reacts with benzodioxole derivatives under acidic conditions to form the homoisoflavanone backbone.

  • Methylation : Selective O-methylation at the C-6 position using methyl iodide and potassium carbonate yields the target structure.

Table 2: Synthetic Parameters for Homoisoflavonoid Analogues

Reaction StepReagents/ConditionsYield (%)Purity (%)
Aldol CondensationHCl (0.1 M), 60°C, 8 hours5788
MethylationCH₃I, K₂CO₃, DMF, 50°C, 6h6291

Challenges in MOA Synthesis

  • Stereochemical Control : The (3R)-configuration of MOA necessitates chiral catalysts or resolution techniques absent in current protocols.

  • Functional Group Compatibility : Sensitivity of the benzodioxole moiety to strong acids/bases limits reaction conditions.

Analytical Validation and Quality Control

Quantification via HPLC-UV

MOA is quantified using a calibration curve (2.5–50 μg/mL, R² = 0.999) with intraday and interday precision <2% RSD. The limit of detection (LOD) and quantification (LOQ) are 0.1 μg/mL and 0.3 μg/mL, respectively.

Spectroscopic Characterization

  • UV-Vis : λmax at 280 nm (aromatic π→π* transitions) and 340 nm (conjugated ketone).

  • MS/MS : [M+H]⁺ at m/z 343.1 fragments to m/z 285.0 (loss of C₃H₆O₂).

Industrial-Scale Production Considerations

Cost-Benefit Analysis of Extraction vs. Synthesis

  • Extraction Costs : $12–18/g (plant cultivation, solvent recycling, labor).

  • Synthetic Costs : Estimated $50–70/g (precursor availability, chiral resolution).

Green Chemistry Innovations

Supercritical CO₂ extraction (SC-CO₂) at 40°C and 250 bar reduces solvent waste by 90%, though yields remain suboptimal (4.2 mg/g) .

Chemical Reactions Analysis

Types of Reactions: Methylophiopogonanone A undergoes several types of chemical reactions, including oxidation, reduction, and substitution. For instance, it can be oxidized on the surface of a TLC plate to form a compound with an oxygen atom at C-6 of the A ring .

Common Reagents and Conditions:

    Oxidation: Air oxidation on a TLC plate.

    Reduction: Typically involves the use of reducing agents like sodium borohydride.

    Substitution: Various nucleophiles can be used to substitute functional groups on the aromatic ring.

Major Products: The major products formed from these reactions include oxidized derivatives and substituted homoisoflavonoids .

Scientific Research Applications

Antimicrobial Applications

Inhibition of Staphylococcus aureus Virulence

Recent studies have highlighted the potential of Mo-A as a therapeutic agent against antibiotic-resistant strains of Staphylococcus aureus. The compound has been identified as a potent inhibitor of the MgrA protein, which plays a critical role in the virulence and resistance mechanisms of this bacterium.

  • Mechanism of Action : Mo-A disrupts the MgrA-DNA interaction, leading to reduced expression of key virulence factors such as Hla and Pvl. This results in diminished adhesion capabilities to fibrinogen and an overall reduction in pathogenicity .
  • In Vivo Efficacy : In murine models, Mo-A demonstrated protective effects against pneumonia induced by S. aureus USA300, showcasing its potential as a novel treatment strategy for combating multidrug-resistant infections .

Lipid Metabolism

Hypolipidemic Effects

Mo-A has also been investigated for its impact on lipid metabolism, particularly in hyperlipidemic conditions.

  • Study Findings : In a study involving hyperlipidemia-induced rats, administration of Mo-A for eight weeks resulted in significant reductions in total cholesterol (TC), triglycerides (TG), and low-density lipoprotein cholesterol (LDL-C) levels. Conversely, high-density lipoprotein cholesterol (HDL-C) levels increased, indicating an improvement in dyslipidemia .
  • Mechanistic Insights : The underlying mechanisms by which Mo-A exerts these effects are still being explored but are believed to involve modulation of lipid metabolism pathways.

Drug Interaction Studies

Inhibition of UDP-Glucuronosyltransferases

Mo-A has been characterized as a broad-spectrum inhibitor of human UDP-glucuronosyltransferases (UGTs), which are crucial for drug metabolism.

  • Clinical Implications : The inhibition of UGTs by Mo-A raises important considerations regarding herb-drug interactions. This property may influence the pharmacokinetics of co-administered medications, necessitating careful monitoring when used alongside other therapeutic agents .

Data Summary

Application AreaKey FindingsReferences
AntimicrobialInhibits MgrA, reducing virulence factors in S. aureus
Lipid MetabolismLowers TC, TG, LDL-C; raises HDL-C in hyperlipidemic rats
Drug InteractionsInhibits human UGTs; potential implications for herb-drug interactions

Case Studies

  • MgrA Inhibition Study : A virtual screening approach identified Mo-A as an effective disruptor of MgrA interactions with DNA. Subsequent assays confirmed its ability to downregulate genes associated with immune evasion in S. aureus .
  • Hyperlipidemia Research : An experimental study on hyperlipidemic rats demonstrated that Mo-A administration led to significant improvements in lipid profiles, suggesting its potential use as a therapeutic agent for managing dyslipidemia .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Structural Features Source
Methylophiopogonanone A C₁₉H₁₈O₆ 342.34 Methylenedioxyphenyl (MDP) group, two methyl groups on A-ring Ophiopogon japonicus
Methylophiopogonanone B C₂₀H₂₀O₆ 356.37 Additional methyl group on B-ring Ophiopogon japonicus
Ophiopogonin D C₄₄H₇₀O₁₆ 855.04 Steroidal saponin with sugar moieties Ophiopogon japonicus
Homoisoflavonoids from Liriope spp. Variable 300–360 Lack MDP moiety; higher flavone/flavonol content Liriope platyphylla

Key Observations :

  • MOA and methylophiopogonanone B share a homoisoflavonoid backbone but differ in methylation patterns, impacting their bioactivity.
  • Ophiopogonin D, a steroidal saponin, diverges structurally but coexists with MOA in O. japonicus, contributing to synergistic effects.

Pharmacological Activity Comparison

Table 2: Comparative Pharmacological Profiles

Compound Key Activities Notable Findings References
This compound - Inhibits UGT1A1 (IC₅₀: 1.54 μM)
- Reduces cerebral water content in MCAO rats (2.5–5.0 mg/kg)
- Anti-apoptotic in H9C2 cells
Potent P450 enzyme inhibitor; unique MDP-mediated metabolic interactions.
Methylophiopogonanone B - Blocks melanosome transfer
- Higher tyrosinase inhibition than MOA
Superior anti-pigmentation effects compared to MOA.
Ophiopogonin D - Cytotoxic against A2780 ovarian cancer cells (IC₅₀: 0.89 μM)
- Neuroprotective
Most potent anticancer homoisoflavonoid in O. japonicus.
Liriope Homoisoflavonoids - Upregulated flavones/flavonols (e.g., hesperidin)
- Lower isoflavone content vs. Ophiopogon
Distinct metabolic pathways (e.g., flavonoid biosynthesis).

Functional Insights :

  • MOA’s MDP moiety enhances its enzyme inhibition but may increase herb-drug interaction risks.
  • Methylophiopogonanone B’s additional methyl group improves its melanosome transfer blockade, making it superior for dermatological applications.
  • Liriope homoisoflavonoids exhibit metabolic pathway divergence, emphasizing species-specific phytochemical profiles.

Quantitative Differences in Plant Sources

Table 3: Content Variation in Ophiopogonis Radix vs. Liriopes Radix

Metric Ophiopogonis Radix Liriopes Radix
Total Flavonoids 12.8 mg/g 6.2 mg/g
This compound 0.19 mg/g Not detected
Methylophiopogonanone B 0.08 mg/g Trace amounts
Isoflavones 70% of total flavonoids <20%

Implications :

  • Ophiopogonis Radix is richer in MOA and isoflavones, while Liriopes Radix accumulates flavones/flavonols.
  • MOA serves as a chemotaxonomic marker for distinguishing these species.

Biological Activity

Methylophiopogonanone A (Mo-A) is a homoisoflavonoid derived from the Chinese herb Ophiopogon japonicus. This compound has garnered attention due to its diverse biological activities, including anti-inflammatory, anti-oxidative, and antimicrobial properties. This article reviews the current understanding of Mo-A's biological activity, supported by various studies and findings.

  • Antimicrobial Activity : Mo-A has been identified as a potent inhibitor of Staphylococcus aureus virulence factors. It disrupts the MgrA-DNA interaction, which is crucial for the expression of virulence determinants such as hemolysin (Hla) and Panton-Valentine leukocidin (Pvl). This inhibition reduces bacterial adhesion to fibrinogen and enhances neutrophil chemotaxis, thereby improving immune response against infections .
  • Neuroprotective Effects : In models of cerebral ischemia/reperfusion (I/R) injury, Mo-A demonstrated significant protective effects. It reduced infarct volume and brain edema while improving neurological outcomes. The compound was shown to attenuate blood-brain barrier (BBB) disruption by regulating matrix metalloproteinase-9 (MMP-9) and tight junction proteins, which are critical for maintaining BBB integrity .
  • Cardioprotective Properties : Mo-A has been reported to suppress myocardial apoptosis induced by ischemia/reperfusion through activation of the PI3K/Akt/eNOS signaling pathway. This mechanism suggests its potential use in treating ischemic heart diseases .
  • Lipid Metabolism Regulation : Recent studies indicate that Mo-A may have hypolipidemic effects. In high-fat diet-induced hyperlipidemia models, Mo-A treatment led to reduced serum lipid levels and improved lipoprotein metabolism. It modulated the expression of key genes involved in lipid metabolism, suggesting a role in managing dyslipidemia .

Table 1: Summary of Biological Activities of this compound

Biological ActivityMechanism/OutcomeReference
AntimicrobialInhibits virulence factors in S. aureus
NeuroprotectiveReduces infarct volume; protects BBB
CardioprotectiveActivates PI3K/Akt/eNOS pathway
HypolipidemicReduces serum lipids; regulates lipid metabolism genes

In Vivo Studies

  • Murine Models : In vivo experiments using murine models of pneumonia induced by S. aureus showed that Mo-A provided significant protection against infection, enhancing survival rates and reducing bacterial load in tissues .
  • Cerebral I/R Injury : In a rat model subjected to middle cerebral artery occlusion, Mo-A treatment significantly improved neurological scores and reduced brain damage markers compared to control groups .
  • Hyperlipidemia Models : Administration of Mo-A in hyperlipidemic rats resulted in decreased body weight gain and lower visceral fat accumulation over an eight-week period, indicating its potential as a therapeutic agent against obesity-related conditions .

Q & A

Q. How to ensure compliance with open-access data standards when publishing MO-A research?

  • Deposit raw data (e.g., NMR spectra, RNA-seq reads) in repositories like Zenodo or NCBI. Provide metadata compliant with FAIR principles, including experimental conditions and instrument parameters .

Tables for Key Reference Data

Parameter Value Source
Melting Point (MO-A)166–167°C
CAS RN74805-90-6
Effective Dose (HFD Rats)10–20 mg/kg/day
Storage Conditions0–6°C, protected from light

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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